molecular formula C20H19Cl2N3S2 B2554046 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine CAS No. 341965-38-6

2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine

Cat. No.: B2554046
CAS No.: 341965-38-6
M. Wt: 436.41
InChI Key: PQGZBLSUWPKWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H19Cl2N3S2 and its molecular weight is 436.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Aggregation in Crystal Structures

Research has shown that molecules similar to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine can exhibit diverse hydrogen-bonded aggregations in crystal structures. Variations in molecular constitution lead to different forms of hydrogen-bonded chains and dimers, as demonstrated in studies of related pyrimidine derivatives (Trilleras et al., 2008).

Nucleophilic Displacement Reactions

Nucleophilic displacement of a methylsulfanyl group on pyrimidin-4-one scaffolds, which are structurally related to the compound , has been achieved. This involves oxidation to a methylsulfonyl group, facilitating the introduction of amino groups and the formation of carbon-carbon bonds (Kikelj et al., 2010).

Formation of s-Triazines

Studies have explored the transformation of pyrimidine compounds, including those structurally similar to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine, into s-triazines. This involves reactions with potassium amide in liquid ammonia, indicating a versatile chemical behavior of these compounds (Plas et al., 2010).

Antihypertensive Activity

Although not directly related to the compound , similar 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have demonstrated antihypertensive activity. This suggests potential medicinal applications for structurally related compounds (Bennett et al., 1981).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds structurally related to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine have been thoroughly studied. These studies provide insights into the molecular arrangements and interactions within the crystal structures of such compounds (Repich et al., 2017).

Ring Cleavage Reactions

Research has demonstrated that 2-alkyl-, 2-aryl- and 2,5-dialkyl-4-chloropyrimidines can undergo ring cleavage reactions, leading to the formation of various derivatives. This highlights the reactivity and potential for diverse chemical transformations of compounds similar to the one (Kinoshita et al., 1989).

Benzylation and Nitrosation

Studies have explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, demonstrating the chemical versatility and the potential for creating diverse derivatives of similar compounds (Glidewell et al., 2003).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical properties, and potential biological activity. Given the interest in pyrimidine derivatives in therapeutic applications , this compound could be a subject of future research.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3S2/c1-25(2)19-11-14(12-26-15-7-4-3-5-8-15)23-20(24-19)27-13-16-17(21)9-6-10-18(16)22/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGZBLSUWPKWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.